molecular formula C14H18N2O B5557140 3-[(dimethylamino)methyl]-2,8-dimethyl-4-quinolinol

3-[(dimethylamino)methyl]-2,8-dimethyl-4-quinolinol

Cat. No.: B5557140
M. Wt: 230.31 g/mol
InChI Key: UKKVNKUSVHYXTG-UHFFFAOYSA-N
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Description

3-[(dimethylamino)methyl]-2,8-dimethyl-4-quinolinol, commonly known as quinacrine, is a synthetic compound that belongs to the quinoline family. It was first synthesized in the early 1930s as an antimalarial drug, but its use declined due to the development of more effective drugs. Quinacrine has since been used in various scientific research applications, including as a fluorescent dye, an antiprotozoal agent, and a DNA intercalator.

Scientific Research Applications

Photo-antiproliferative Activity

A study by Chimichi et al. (2006) outlined a synthesis route for new 3-quinolinonyl-pyrazoles and isoxazoles, starting from a compound structurally related to "3-[(dimethylamino)methyl]-2,8-dimethyl-4-quinolinol." These compounds were evaluated for their phototoxicity and cytotoxic activities against leukemia- and adenocarcinoma-derived cell lines, demonstrating significant potential for photo-antiproliferative applications (Chimichi et al., 2006).

Synthesis and Cytotoxic Activity

Research by Deady et al. (2003) explored the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, revealing compounds with potent cytotoxicity against various cancer cell lines. This research demonstrates the broader family of compounds related to "this compound" and their potential in cancer treatment (Deady et al., 2003).

Antibacterial Activity

Asghari et al. (2014) developed pyranoquinoline derivatives showing moderate effectiveness against bacterial growth, particularly against Pseudomonas aeruginosa. This study highlights the antibacterial potential of derivatives related to "this compound" (Asghari et al., 2014).

Antimicrobial Activity of Metal Chelates

Patel and Singh (2009) investigated the synthesis, characterization, and antimicrobial activity of metal chelates of 5-[4-Chloro phenyl(1, 3, 4)thiadiazol-2-ylamino methylene]-8-hydroxy quinoline, providing insights into the antimicrobial applications of metal chelates derived from quinoline structures (Patel & Singh, 2009).

Molecular Imaging Study in Alzheimer's Disease

A molecular imaging study targeting amyloid β with a novel 8-OH quinoline in Alzheimer's disease was conducted by Villemagne et al. (2017), showcasing the application of quinoline derivatives in neurological research and potential therapeutic interventions for Alzheimer's disease (Villemagne et al., 2017).

Mechanism of Action

The mechanism of action of these compounds can vary widely depending on their structure and the context in which they are used. For example, in the context of pharmaceuticals, some compounds may act by binding to specific receptors .

Safety and Hazards

These compounds can pose various safety hazards. For example, DMAPA is known to be a skin irritant and its presence as an impurity in certain products is thought to be the cause of irritation experienced by some individuals .

Future Directions

The future directions for research on these compounds could involve exploring their potential applications in various fields. For instance, recent research has focused on the use of DMAPA-derivatives in personal care products .

Properties

IUPAC Name

3-[(dimethylamino)methyl]-2,8-dimethyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-9-6-5-7-11-13(9)15-10(2)12(14(11)17)8-16(3)4/h5-7H,8H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKVNKUSVHYXTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C(=C(N2)C)CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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